3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Medicinal Chemistry Structure-Activity Relationship Ligand Design

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-63-0) is a synthetic small-molecule heterocycle composed of a pyrido[2,3-d]pyrimidin-4(3H)-one core linked via a piperidine spacer to an N-(2-chloro-6-fluorobenzoyl) moiety. It belongs to the pyridopyrimidinone class, a privileged scaffold extensively explored for kinase inhibition and receptor modulation.

Molecular Formula C19H16ClFN4O2
Molecular Weight 386.81
CAS No. 2034535-63-0
Cat. No. B2798872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS2034535-63-0
Molecular FormulaC19H16ClFN4O2
Molecular Weight386.81
Structural Identifiers
SMILESC1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=C(C=CC=C4Cl)F
InChIInChI=1S/C19H16ClFN4O2/c20-14-4-1-5-15(21)16(14)19(27)24-9-6-12(7-10-24)25-11-23-17-13(18(25)26)3-2-8-22-17/h1-5,8,11-12H,6-7,9-10H2
InChIKeyZPKHTVLWLVHZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-63-0): Core Identification for Scientific Procurement


3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-63-0) is a synthetic small-molecule heterocycle composed of a pyrido[2,3-d]pyrimidin-4(3H)-one core linked via a piperidine spacer to an N-(2-chloro-6-fluorobenzoyl) moiety . It belongs to the pyridopyrimidinone class, a privileged scaffold extensively explored for kinase inhibition and receptor modulation [1]. The compound has a molecular weight of 386.81 g/mol and a calculated partition coefficient (logP) of 2.96 [2], placing it in a moderate lipophilicity range suitable for cell-permeable probe design. At the time of this analysis, no bioactivity data or publications are available for this exact compound in authoritative public databases such as ChEMBL or PubChem [3]; therefore, selection decisions must rely on structural and physicochemical differentiation from its closest in-class analogs.

Why a Generic Pyridopyrimidinone Cannot Replace 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in Focused Screening


The pyrido[2,3-d]pyrimidin-4(3H)-one class encompasses a broad structural space where minor alterations to the N-acyl substituent on the piperidine ring generate distinct molecular recognition profiles [1]. The target compound bears a 2-chloro-6-fluorobenzoyl group—an ortho,ortho' dihalogenated benzoyl moiety—that imposes a unique steric footprint and electronic surface compared to its positional isomer (3-chloro-4-fluorobenzoyl) or electron-withdrawing analogs (3-trifluoromethylbenzoyl) . These differences in substitution pattern are known to affect binding pocket complementarity in kinase ATP sites and E3 ligase adaptor proteins [2]. Generic scaffold-based selection without consideration of the precise halogenation pattern risks selecting a compound with divergent target engagement, solubility, or metabolic stability, thereby compromising the reproducibility of structure-activity relationship (SAR) studies. The following section quantifies the specific points of differentiation where data are obtainable.

Quantitative Differentiation Evidence: 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one vs. Closest Analogs


Halogen-Substitution Pattern: Ortho,ortho' vs. Meta,para Positioning Modulates Molecular Shape and Electrostatics

The target compound contains a 2-chloro-6-fluorobenzoyl group, where both halogen atoms occupy ortho positions relative to the carbonyl carbon, creating a highly constrained, electron-deficient aromatic ring. The closest positional isomer, 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one , places chlorine at the meta position and fluorine at the para position, resulting in a distinctly different electrostatic potential surface and a reduced steric hindrance around the amide bond. Although no co-crystal structures or IC50 values are published for these two compounds head-to-head, the ortho-substitution in the target compound is expected to restrict rotation around the benzoyl-piperidine bond and alter the dihedral angle distribution compared to the meta,para isomer [1].

Medicinal Chemistry Structure-Activity Relationship Ligand Design

LogP Partition Coefficient: Moderate Lipophilicity Distinguishes from More Hydrophobic Analogs

The calculated logP of the target compound is 2.96 [1]. The closest in-series comparator with a different substituent, 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034423-72-6, MW 402.38) , is expected to have a higher logP due to the strongly electron-withdrawing and lipophilic CF3 group (estimated logP ~3.5–4.0 based on Hansch π values). The cyclopropanecarbonyl analog (CAS 2034463-83-5, MW 298.35) has a significantly lower molecular weight and is predicted to have a logP below 2. This positions the target compound in a balanced lipophilicity window that is commonly associated with favorable passive permeability while maintaining aqueous solubility sufficient for biochemical assay conditions.

Physicochemical Property Drug-Likeness Permeability

Scaffold Privilege: Pyrido[2,3-d]pyrimidin-4(3H)-one Core is a Validated Kinase-Hinge Binder

The pyrido[2,3-d]pyrimidin-4(3H)-one core is a well-established ATP-mimetic scaffold that forms canonical hydrogen bonds with the kinase hinge region [1]. Derivatives of this core have demonstrated nanomolar IC50 values against EGFR (e.g., compound 7a: EGFRWT IC50 = 0.029 µM, EGFRT790M IC50 = 0.055 µM [2]), PDGFR, and other tyrosine kinases. While the target compound itself lacks published IC50 data, the conserved core structure strongly suggests it engages the hinge region similarly, with target specificity being modulated by the unique 2-chloro-6-fluorobenzoyl-piperidine appendage. In contrast, pyrido[2,3-d]pyrimidin-2-amines and pyrido[2,3-d]pyrimidin-7-ones exhibit different hydrogen-bonding patterns and target preferences [3].

Kinase Inhibition Scaffold Pharmacology Drug Discovery

2-Chloro-6-fluorobenzoyl Moiety is a Recognized Pharmacophore in PROTAC and Targeted-Protein-Degradation Ligand Design

The 2-chloro-6-fluorobenzoyl fragment appears as a key recognition element in several E3 ligase ligands and protein-protein interaction modulators [1]. The crystal structure of the DCAF1 WDR domain in complex with OICR-6766 (PDB 7UFV) [2] demonstrates that a 2-chloro-6-fluorophenyl moiety can occupy a defined hydrophobic sub-pocket within WD40 repeat domains, contributing to nanomolar binding affinity. Although the full compound OICR-6766 is structurally distinct, the 2-chloro-6-fluorobenzoyl group in the target compound may similarly engage such pockets. Analogs bearing 3-trifluoromethylbenzoyl or cyclopropanecarbonyl groups lack the ortho-halogen pattern necessary to mimic this interaction.

PROTAC E3 Ligase Chemical Biology

Absence of ChEMBL Annotation Implies a Chemically Novel and Underexplored Probe Space

A search of the ZINC15 database (subset annotated with ChEMBL20) confirms that substance ZINC000136241671 has no reported biological activity in any public assay [1]. By contrast, the parent scaffold 3-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1955548-19-2) and several close analogs appear in commercial screening libraries, indicating that the 2-chloro-6-fluorobenzoyl-substituted variant occupies a region of chemical space not yet profiled in public high-throughput screening campaigns. This lack of prior annotation can be advantageous for organizations seeking proprietary starting points for lead generation, as it reduces the risk of intellectual property entanglement associated with heavily characterized compounds.

Chemical Biology Novel Chemical Space High-Throughput Screening

Recommended Application Scenarios for 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one


Kinase Panel Screening for Novel Hinge-Binding Chemotypes

Given the pyrido[2,3-d]pyrimidin-4(3H)-one core's established role as an ATP-mimetic hinge binder [1], this compound is best deployed in broad kinase selectivity panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to identify its primary kinase targets. The ortho,ortho-dihalogenated benzoyl group may confer selectivity for kinases with sterically demanding gatekeeper residues (e.g., ABL T315I, EGFR T790M) that cannot accommodate the meta,para isomer [2]. The moderate logP of 2.96 [3] supports direct use in cellular assays without solubility-related false negatives.

DCAF1-Targeted PROTAC Ligand Design

The 2-chloro-6-fluorophenyl substructure has precedent as a recognition element for the WD40 domain of DCAF1, as evidenced by the co-crystal structure of OICR-6766 (PDB 7UFV) [4]. The target compound, with its piperidine linker and pyridopyrimidinone exit vector, provides a synthetically tractable scaffold for conjugating a target-protein ligand to generate heterobifunctional degraders. Researchers developing DCAF1-based PROTACs should prioritize this compound over the cyclopropanecarbonyl or trifluoromethylbenzoyl analogs, which lack the halogen pattern necessary for DCAF1 sub-pocket occupancy [5].

Chemical Probe for Ortho-Halogenated Benzoyl Pharmacophore Mapping

The 2-chloro-6-fluorobenzoyl group represents a distinct pharmacophoric element whose conformational preferences—restricted rotation due to ortho-substitution—can be systematically compared with the 3-chloro-4-fluorobenzoyl isomer [6] in biophysical assays (e.g., SPR, DSF, or ITC) against purified protein targets. Such head-to-head comparisons, although not yet published, would generate the quantitative differentiation data that this guide currently lacks, making the procurement of both isomers a logical step in a rigorous SAR-by-catalog approach.

Screening Library Diversification for Proprietary Lead Generation

Because the target compound has zero public bioactivity annotations in ChEMBL20 and limited vendor availability [7], it occupies a less-crowded region of chemical space. Organizations building proprietary screening decks to identify first-in-class kinase or ligase modulators can use this compound to increase scaffold diversity without re-examining heavily patented substructures. The balanced physicochemical profile (MW 386.81, logP 2.96) [3] meets typical lead-likeness criteria, increasing the probability that any identified hits can be advanced into hit-to-lead optimization without major property-related attrition.

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